4,6-Dichloropyrido[3,2-d]pyrimidine
Overview
Description
4,6-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrido[3,2-d]pyrimidine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and its potential anticancer properties .
Scientific Research Applications
4,6-Dichloropyrido[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as histone deacetylases (HDACs) and mitogen-activated protein kinase-interacting kinases (Mnks).
Biological Research: The compound is used in studies to understand its effects on cell proliferation, differentiation, and apoptosis.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
Target of Action
It is known that pyridopyrimidine derivatives have shown therapeutic interest and have been used on several therapeutic targets . For instance, some pyridopyrimidine derivatives have been studied for their potential as inhibitors of Mnk and HDAC .
Mode of Action
It is suggested that the degree of lipophilicity of pyridopyrimidine derivatives, ie, their affinity for a lipid environment, allows them to diffuse easily into cells . This property could facilitate their interaction with their targets.
Biochemical Pathways
It is known that pyridopyrimidine derivatives have been studied for their potential effects on various biochemical pathways .
Pharmacokinetics
The lipophilicity of pyridopyrimidine derivatives, which allows them to diffuse easily into cells, could impact their bioavailability .
Result of Action
It is suggested that inhibiting mnks, which some pyridopyrimidine derivatives can do, is expected to become a low-toxic and efficient anti-tumor solution .
Action Environment
It is recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Safety and Hazards
4,6-Dichloropyrido[3,2-d]pyrimidine is classified as having acute oral toxicity and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Future Directions
Pyridopyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, have shown therapeutic interest and have been studied for the development of new therapies . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors followed by chlorination. One common method involves the cyclization of a precursor compound with triethylorthoformate to yield a ketone intermediate. This intermediate is then chlorinated using phosphorus oxychloride under reflux conditions to afford this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridopyrimidine derivatives, which may have enhanced biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
Pyrido[3,4-d]pyrimidine: Another structural isomer with potential biological activities.
Uniqueness
4,6-Dichloropyrido[3,2-d]pyrimidine is unique due to the specific positioning of the chlorine atoms, which enhances its ability to interact with certain enzymes. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its potential as a dual inhibitor of HDACs and Mnks .
Properties
IUPAC Name |
4,6-dichloropyrido[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJEINFWXOLQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442072 | |
Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175358-02-8 | |
Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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